molecular formula C9H16F3NO B2682171 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol CAS No. 478050-18-9

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2682171
CAS No.: 478050-18-9
M. Wt: 211.228
InChI Key: FQOQFPFCGXFDOA-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol (CAS 157330-91-1) is a fluorinated amino alcohol with the molecular formula C₉H₁₄F₃NO and a molecular weight of 196.21 g/mol . Its structure features a cyclohexylamine group attached to a trifluoromethyl-substituted propanol backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and amino groups provide hydrogen-bonding capabilities, making it useful in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOQFPFCGXFDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

Antiparasitic Activity

Research has indicated that compounds similar to 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study examining a series of thiazole analogues, it was found that compounds with a trifluoropropanol moiety demonstrated potent inhibitory effects on the growth of T. brucei in vitro, with some achieving an effective concentration (EC50) in the nanomolar range .

CNS Penetration

The ability of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol to penetrate the blood-brain barrier is crucial for treating central nervous system (CNS) infections. Studies have shown that certain derivatives of this compound can effectively cross this barrier while maintaining selectivity over mammalian cells. This property is vital for developing treatments for stage 2 human African trypanosomiasis .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of compounds related to 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol have revealed that modifications to the cyclohexyl or the trifluoropropanol moiety can significantly affect potency and selectivity against T. brucei. For instance, altering substituents on the cyclohexyl ring has been shown to enhance both potency and selectivity .

Case Study 1: Development of Thiazole Analogues

A comprehensive study focused on developing thiazole analogues containing the trifluoropropanol moiety found that one specific compound demonstrated low nanomolar activity against T. brucei. This compound was able to penetrate the blood-brain barrier effectively and showed promise in treating stage 1 infections in animal models . However, it did not exhibit the same efficacy in models of meningoencephalitic infection due to differences in pharmacokinetics.

Case Study 2: Medicinal Chemistry Optimization

Further optimization efforts resulted in the identification of several analogues with enhanced pharmacokinetic profiles. These studies highlighted the importance of balancing lipophilicity and hydrophilicity to achieve optimal brain penetration while minimizing toxicity . The results indicated that specific modifications could lead to improved efficacy against T. brucei while maintaining safety profiles suitable for further development.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkylamino Derivatives

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol (CAS 478050-28-1)
  • Molecular Formula: C₁₀H₁₈F₃NO
  • Its molar mass (225.25 g/mol) is higher, influencing physicochemical properties like boiling point and partition coefficients .
  • Applications : Similar fluorinated alcohols are explored in drug discovery for their stability and bioavailability.
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol (CID 63899819)
  • Molecular Formula: C₆H₁₀F₃NO
  • Key Differences : The cyclopropyl group introduces ring strain, increasing reactivity. Its smaller size reduces lipophilicity (logP ≈ -1.4 predicted) compared to the cyclohexyl analog .
  • Applications : Cyclopropylamines are common in bioactive molecules due to their ability to modulate enzyme activity via rigid conformation.

Aromatic and Hybrid Derivatives

(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol (PDB ID: 0SF)
  • Structure: Combines trifluoropropanol with aromatic and pyrimidine groups.
  • Key Differences : The complex substituents enable π-π stacking and hydrogen bonding, enhancing binding to biological targets. Chiral center (R-configuration) may influence stereoselective activity .
  • Applications : Such hybrids are studied in kinase inhibition and cancer therapeutics.
3-[3-(Cyclohexylamino)-2-hydroxypropoxy]xanthone
  • Key Differences : The xanthone core introduces planar aromaticity, enabling intercalation with DNA or proteins. The hydroxypropoxy linker adds flexibility .
  • Applications: Demonstrated potent antiplatelet activity, surpassing norathyriol tetraacetate in collagen-induced aggregation assays .

Functional Group Variations

3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS)
  • Molecular Formula: C₉H₁₉NO₃S
  • Key Differences : The sulfonic acid group replaces the hydroxyl, lowering pKa to 10.4 (vs. ~9–10 for the alcohol), making it a high-pH buffer .
  • Applications : Used in biochemical assays and electrophoresis .

Physical Properties

Compound Molecular Weight (g/mol) pKa logP (Predicted)
3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol 196.21 ~9–10 1.2
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol 225.25 N/A 2.0
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol 175.14 ~8.5 -1.4

Biological Activity

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C8_{8}H12_{12}F3_{3}N\O
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 122361219

Biological Activity Overview

The biological activity of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.

Research indicates that this compound may interact with specific molecular targets involved in cell signaling and metabolism. It has been shown to exhibit:

  • Antitumor Activity : Studies suggest that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been linked to apoptosis in tumor cells, indicating a potential pathway for antitumor effects .
  • Neuroprotective Effects : Some preliminary studies suggest that compounds with trifluoropropanol moieties may have protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.

Synthesis

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylamine with trifluoroacetone in the presence of a suitable catalyst. This synthetic pathway allows for the introduction of the trifluoropropanol group, which is essential for the compound's biological activity.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study focusing on cyclin-dependent kinase inhibitors highlighted that compounds similar to 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol could effectively reduce tumor growth in vitro and in vivo models by inducing apoptosis through CDK inhibition .
  • Neuroprotective Studies :
    • Research on related fluorinated alcohols indicated potential neuroprotective effects. These studies showed that such compounds could enhance neuronal survival under stress conditions by modulating calcium signaling pathways .
  • Pharmacological Profiles :
    • The pharmacological profile of similar compounds suggests that they may act as effective agents in treating conditions related to cell proliferation disorders, such as cancer and neurodegenerative diseases .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntitumorCDK inhibition leading to apoptosis
NeuroprotectionModulation of neurotransmitter levels
Cell Cycle RegulationInhibition of cyclin-dependent kinases

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